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Compound of Interest

Compound Name: Eeyarestatin I

Cat. No.: B1671115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

mechanism of action, and cellular effects of Eeyarestatin I (EerI). The information is intended

for researchers and professionals involved in drug discovery and development, particularly

those with an interest in endoplasmic reticulum-associated protein degradation (ERAD), protein

translocation, and cancer therapeutics.

Physicochemical Properties
Eeyarestatin I is a small molecule inhibitor with a complex chemical structure. Its key

physicochemical properties are summarized in the table below for easy reference.
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Property Value Citations

Molecular Weight 630.44 g/mol [1][2][3][4]

Molecular Formula C₂₇H₂₅Cl₂N₇O₇ [1][2][3][4]

CAS Number 412960-54-4 [1][2][3][4]

Appearance
Crystalline solid, light yellow-

orange in color
[2][4]

Purity ≥90% to ≥98% (HPLC) [1][2][3][4]

Solubility

Soluble in DMSO up to 100

mM (approximately 30-100

mg/mL).[1][2][3][4][5] Poor

aqueous solubility.[6] Soluble

in dimethyl formamide.[2]

[1][2][3][4][5][6]

Storage and Stability

Store at +4°C or -20°C.[1][2]

Stable for at least 4 years

when stored at -20°C.[2] Stock

solutions in DMSO are stable

for up to 3 months at -20°C.[4]

[1][2][4]

UV/Vis Spectroscopy λmax: 245, 285, 380 nm [2]

Mechanism of Action
Eeyarestatin I exhibits a dual mechanism of action, primarily targeting two key cellular

processes: protein translocation across the endoplasmic reticulum (ER) membrane and the

degradation of misfolded proteins via the ERAD pathway.

2.1. Inhibition of Sec61-Mediated Protein Translocation

Eeyarestatin I is a potent inhibitor of the Sec61 translocon, the central component of the

protein translocation machinery in the ER membrane.[1][3][5][7] It prevents the transfer of

nascent polypeptide chains from the ribosome-nascent chain complex to the Sec61 channel.[7]

This action blocks the entry of newly synthesized proteins into the secretory pathway, leading

to an accumulation of untranslocated proteins in the cytosol.[7]
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Caption: Eeyarestatin I inhibits the Sec61 translocon, blocking protein entry into the ER.

2.2. Inhibition of p97/VCP ATPase

Eeyarestatin I also targets the AAA (ATPase associated with diverse cellular activities) ATPase

p97, also known as valosin-containing protein (VCP).[4][6][8] p97 is a critical component of the

ERAD pathway, responsible for extracting ubiquitinated, misfolded proteins from the ER

membrane for subsequent degradation by the proteasome.[8] Eeyarestatin I binds to the p97

complex and inhibits its associated deubiquitinating enzymes, such as ataxin-3.[1][3][8] This

leads to the accumulation of polyubiquitinated proteins and disrupts the clearance of misfolded

proteins from the ER.[4] The molecule is described as bifunctional, with an aromatic domain

that targets it to membranes and a nitrofuran-containing (NFC) module that binds to p97.[9][10]
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Caption: Eeyarestatin I inhibits the p97/VCP complex, blocking ER-associated degradation.

Cellular Effects and Signaling Pathways
The dual inhibitory activities of Eeyarestatin I lead to significant cellular stress, particularly

within the endoplasmic reticulum. This triggers the Unfolded Protein Response (UPR), a

collection of signaling pathways that respond to the accumulation of unfolded or misfolded

proteins in the ER.
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Induction of ER Stress: By inhibiting both protein translocation and degradation,

Eeyarestatin I causes a rapid and substantial accumulation of misfolded proteins, which is a

potent trigger for ER stress.[7][9][11]

Activation of the UPR: In response to ER stress, cells activate the UPR pathways. Treatment

with Eeyarestatin I has been shown to increase the expression of ER stress markers such

as BiP and CHOP.[5][11] The PERK and IRE1α branches of the UPR are activated, leading

to the downstream activation of transcription factors like ATF3 and ATF4.[7][9][11]

Induction of Apoptosis: Prolonged or severe ER stress induced by Eeyarestatin I can lead to

apoptosis.[5] This is mediated, in part, by the upregulation of the pro-apoptotic protein

NOXA, a downstream target of the UPR.[1][3][9] This cytotoxic activity is particularly

pronounced in cancer cells, which often have a high protein synthesis load and are more

vulnerable to ER stress.[1][3]

Calcium Homeostasis: Eeyarestatin I has also been shown to impair calcium homeostasis

by enhancing the leakage of Ca²⁺ from the ER.[12]
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Caption: Eeyarestatin I induces ER stress, activating the UPR and pro-apoptotic signaling.

Experimental Protocols
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4.1. Preparation of Stock Solutions

Solvent: Eeyarestatin I is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3]

Concentration: Stock solutions are typically prepared at a concentration of 10-100 mM in

DMSO.[1][3][5] For example, to prepare a 10 mM stock solution, dissolve 6.3 mg of

Eeyarestatin I in 1 mL of DMSO.

Storage: Aliquot the stock solution and store at -20°C for up to 3 months.[4] Avoid repeated

freeze-thaw cycles.

4.2. In Vitro and Cell-Based Assays

Cell Culture Treatment: For cell-based assays, Eeyarestatin I is diluted from the DMSO

stock into the cell culture medium to the desired final concentration. Effective concentrations

in cell culture range from 2.5 µM to 40 µM, with treatment times typically ranging from a few

hours to 48 hours or more, depending on the assay.[4][5] For example, a dose of 8 µM is

sufficient to block ERAD.[2]

Western Blotting for ER Stress Markers: To assess the induction of ER stress, cells are

treated with Eeyarestatin I (e.g., 20 µM for 48 hours).[5] Cell lysates are then prepared and

subjected to SDS-PAGE and Western blotting using antibodies against ER stress markers

such as BiP, CHOP, PERK, and IRE1α.[11]

Protein Degradation Assay (Pulse-Chase): To monitor the effect on the degradation of

specific ERAD substrates (e.g., TCRα), cells are transfected to express the substrate.[13]

The cells are then "pulsed" by metabolic labeling with ³⁵S-methionine/cysteine for a short

period (e.g., 15 minutes) and then "chased" by incubating in a medium with an excess of

unlabeled methionine and cysteine for various time points, in the presence or absence of

Eeyarestatin I. The protein of interest is then immunoprecipitated from cell lysates at each

time point, and its stability is analyzed by SDS-PAGE and autoradiography.[13]

In Vivo Formulation (Suspended Solution): For animal studies (e.g., oral or intraperitoneal

injection), a suspended solution can be prepared. An example protocol to yield a 1.25 mg/mL

solution is as follows:

Start with a 12.5 mg/mL stock solution in DMSO.
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Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.

Add 50 µL of Tween-80 and mix.

Add 450 µL of saline to reach a final volume of 1 mL.[5]
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Caption: General workflow for in vitro experiments using Eeyarestatin I.

Conclusion
Eeyarestatin I is a valuable research tool for studying the processes of protein translocation

and ER-associated degradation. Its dual-inhibitory mechanism provides a potent means to

induce ER stress and investigate the downstream consequences, including the unfolded

protein response and apoptosis. While its poor aqueous solubility presents a challenge for in

vivo applications, its well-characterized activity in cellular models makes it a cornerstone
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compound for research in this area.[6] Further development of more soluble derivatives may

enhance its therapeutic potential, particularly in the context of oncology.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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